3,4-Diphenyl-5-nitro-2-bromoacetylfuran
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Overview
Description
3,4-Diphenyl-5-nitro-2-bromoacetylfuran is a complex organic compound with the molecular formula C18H12BrNO4. It features a furan ring substituted with diphenyl, nitro, and bromoacetyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-5-nitro-2-bromoacetylfuran typically involves multi-step organic reactions. One common method includes the bromination of 3,4-diphenylfuran, followed by nitration and subsequent acetylation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques to achieve high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenyl-5-nitro-2-bromoacetylfuran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromoacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized furan derivatives .
Scientific Research Applications
3,4-Diphenyl-5-nitro-2-bromoacetylfuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-5-nitro-2-bromoacetylfuran involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Diphenylfuran: Lacks the nitro and bromoacetyl groups, resulting in different chemical properties.
5-Nitro-2-bromoacetylfuran: Lacks the diphenyl groups, affecting its reactivity and applications.
3,4-Diphenyl-2-acetylfuran: Lacks the nitro and bromo groups, leading to different biological activities.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry .
Properties
CAS No. |
93261-88-2 |
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Molecular Formula |
C18H12BrNO4 |
Molecular Weight |
386.2 g/mol |
IUPAC Name |
2-bromo-1-(5-nitro-3,4-diphenylfuran-2-yl)ethanone |
InChI |
InChI=1S/C18H12BrNO4/c19-11-14(21)17-15(12-7-3-1-4-8-12)16(18(24-17)20(22)23)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
YQWWLRSZFNVICJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)[N+](=O)[O-])C(=O)CBr |
Origin of Product |
United States |
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